Transketolase-IN-1

Description

Properties

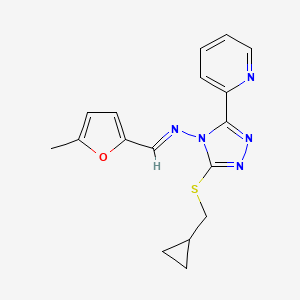

Molecular Formula |

C17H17N5OS |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(E)-N-[3-(cyclopropylmethylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-yl]-1-(5-methylfuran-2-yl)methanimine |

InChI |

InChI=1S/C17H17N5OS/c1-12-5-8-14(23-12)10-19-22-16(15-4-2-3-9-18-15)20-21-17(22)24-11-13-6-7-13/h2-5,8-10,13H,6-7,11H2,1H3/b19-10+ |

InChI Key |

ZTKRJAFKTTXUJE-VXLYETTFSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/N2C(=NN=C2SCC3CC3)C4=CC=CC=N4 |

Canonical SMILES |

CC1=CC=C(O1)C=NN2C(=NN=C2SCC3CC3)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Transketolase-IN-1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase-IN-1, a novel thioether-containing 1,2,4-triazole Schiff base, has been identified as a potent and selective inhibitor of transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects on transketolase, its herbicidal activity, and the experimental methodologies used for its characterization. The information presented is based on the findings from the primary research publication by Wang et al. (2021) in the Journal of Agricultural and Food Chemistry. This compound demonstrates significant potential as a lead compound for the development of novel herbicides.

Introduction to Transketolase and its Inhibition

Transketolase (TK) is a ubiquitous enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway.[1] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[2] This function is vital for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids. Given its central role in metabolism, TK has emerged as a promising target for the development of therapeutic agents and herbicides.

This compound is a synthetic small molecule designed to inhibit transketolase activity. Its development as a potent herbicide underscores the importance of the pentose phosphate pathway in plant growth and survival.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of transketolase enzyme activity. By targeting TK, this compound disrupts the pentose phosphate pathway, leading to a depletion of essential metabolic intermediates required for plant cell growth and proliferation.

Molecular docking studies have revealed that this compound likely binds to the active site of transketolase, preventing the binding of its natural substrates. The thioether-containing 1,2,4-triazole Schiff base structure of this compound is thought to be crucial for its high binding affinity and inhibitory potency.[3]

The following diagram illustrates the central role of Transketolase in the Pentose Phosphate Pathway and the inhibitory action of this compound.

Quantitative Data

This compound (referred to as compound 5av in the primary literature) has demonstrated significant herbicidal activity against a range of weeds. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Herbicidal Activity of this compound

| Weed Species | Concentration (mg/L) | Inhibition (%) |

| Amaranthus retroflexus | 100 | >90 |

| Digitaria sanguinalis | 100 | >90 |

Table 2: Post-emergence Herbicidal Activity of this compound

| Weed Species | Application Rate (g ai/ha) | Weed Control (%) |

| Amaranthus retroflexus | 50-90 | >85 |

| Digitaria sanguinalis | 50-90 | >85 |

Table 3: Crop Safety of this compound

| Crop Species | Application Rate (g ai/ha) | Safety |

| Maize | 90 | Safe |

| Wheat | 90 | Safe |

Note: The IC50 value for this compound against purified transketolase is not explicitly stated in the abstract of the primary publication. The data reflects the reported percentage of inhibition or weed control at given concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of Thioether Containing 1,2,4-Triazole Schiff Bases

The general procedure for the synthesis of the target compounds, including this compound, involves the reaction of an appropriate intermediate (intermediate 4 in the publication) with an aromatic aldehyde in acetic acid. The mixture is refluxed overnight, and after cooling, the volatile materials are removed under reduced pressure. The resulting solid is then extracted with ethyl acetate and water. The organic layer is separated for further processing to yield the final product.[4]

In Vitro Herbicidal Activity Assay

The in vitro herbicidal activity of this compound was evaluated against various weed species. The compounds were dissolved in a suitable solvent and diluted to the desired concentrations. The herbicidal effect was assessed by measuring the inhibition of root and/or shoot growth of the tested weeds. The percentage of inhibition was calculated relative to a control group.

Post-emergence Herbicidal Activity Assay (Greenhouse)

The post-emergence herbicidal activity was determined in a greenhouse setting. Weeds were grown to a specific stage, and then this compound was applied at various rates (in grams of active ingredient per hectare, g ai/ha). The herbicidal efficacy was evaluated by visual assessment of weed control at specified time points after application. Crop safety was also assessed in parallel by treating maize and wheat plants with the inhibitor.[5]

Transketolase Inhibition Assay (Fluorescent Binding Experiment)

The inhibitory activity of this compound against Arabidopsis thaliana transketolase (AtTK) was determined using a fluorescent binding assay. This method measures the binding affinity of the inhibitor to the enzyme. While the specific details of the fluorescent probe and conditions were not available in the abstract, a general protocol for such an assay involves incubating the purified enzyme with the inhibitor at various concentrations, followed by the addition of a fluorescently labeled ligand that binds to the same site. The displacement of the fluorescent ligand by the inhibitor is measured by a change in fluorescence polarization or intensity, allowing for the determination of the inhibitor's binding affinity and inhibitory potency.[4][5]

The following diagram outlines a general workflow for the characterization of a novel transketolase inhibitor like this compound.

References

- 1. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds [mdpi.com]

An In-depth Technical Guide to the Target Validation of Transketolase in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data required for the target validation of transketolase (TKT) inhibitors in cancer cells. While this document focuses on the conceptual framework using a hypothetical inhibitor, "Transketolase-IN-1," the data and protocols are based on established findings for known TKT inhibitors.

Introduction: Transketolase as a Cancer Target

Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival.[1][2][3][4] One of the key metabolic pathways often upregulated in tumors is the Pentose Phosphate Pathway (PPP).[1][5] The PPP is crucial for cancer cells as it provides essential building blocks for nucleotide synthesis (ribose-5-phosphate) and the primary cellular reductant, NADPH, which is vital for antioxidant defense and reductive biosynthesis.[1][5][6][7][8]

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the PPP.[9][10] It catalyzes the reversible transfer of a two-carbon unit between sugar phosphates, thereby linking the PPP with glycolysis.[10] TKT, along with its isoform Transketolase-like 1 (TKTL1), has been found to be overexpressed in numerous cancers, and this high expression often correlates with malignancy and poor prognosis.[2][11][12] This upregulation makes TKT a compelling target for anticancer therapy. Inhibition of TKT is expected to disrupt the production of ribose for nucleic acid synthesis and impair the cell's ability to counteract oxidative stress, leading to reduced proliferation and increased cell death.[6][7][11][13]

The Role of Transketolase in the Pentose Phosphate Pathway

The PPP consists of two branches: the oxidative and non-oxidative phases. The oxidative phase is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative phase, where TKT is a central enzyme, allows for the interconversion of sugar phosphates.[5][8] TKT specifically catalyzes two key reactions:

-

Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Erythrose-4-Phosphate + Xylulose-5-Phosphate

-

Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Ribose-5-Phosphate + Xylulose-5-Phosphate

By controlling these conversions, TKT regulates the flux of metabolites to either nucleotide synthesis or glycolysis, depending on the cell's needs.[10]

Caption: The Pentose Phosphate Pathway and the central role of Transketolase (TKT).

Target Validation Workflow for this compound

A systematic approach is required to validate TKT as the direct target of an inhibitor and to characterize the inhibitor's anticancer effects. The workflow involves a series of biochemical, cellular, and in vivo experiments.

Caption: Experimental workflow for the validation of a TKT inhibitor.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from key validation experiments, based on published data for known TKT inhibitors like Oroxylin A.

Table 1: Biochemical and Cellular Activity of TKT Inhibitors

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

| Oroxylin A | TKT Enzyme Activity | IC50 | ~50 µM | - | [9] |

| Oroxylin A | Cell Proliferation | IC50 | Varies | HCC Cells | [9][14][15] |

| Oxythiamine | Cell Proliferation | - | Significant Inhibition | Pancreatic Cancer Cells | [16] |

| TKT siRNA | Cell Proliferation | - | Marked Reduction | A549 Lung Cancer | [13] |

Table 2: Effects of TKT Inhibition on Cancer Cell Phenotypes

| Cancer Type | TKT Inhibition Method | Observed Effect | Downstream Pathway Modulation | Reference |

| Hepatocellular Carcinoma (HCC) | Oroxylin A | Suppressed proliferation, induced apoptosis & cell cycle arrest. | Activation of p53 signaling. | [9][14][15] |

| Colorectal Cancer (CRC) | Genetic/Pharmacologic | Reduced cell viability, proliferation, and migration; induced apoptosis. | Downregulation of Notch signaling pathway. | [11] |

| Pancreatic Cancer | Oxythiamine | Induced cell apoptosis and G1 phase arrest. | Alteration of multiple cellular signaling pathways. | [16] |

| Various Cancers | Genetic/Pharmacologic | Sensitizes cancer cells to Sorafenib. | Increased oxidative stress. | [6][7][8] |

Detailed Experimental Protocols

Transketolase Activity Assay

This protocol measures the enzymatic activity of TKT by monitoring the consumption of NADH in a coupled reaction.[17]

Materials:

-

Recombinant human TKT protein

-

This compound (or other inhibitor)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Thiamine pyrophosphate (ThDP)

-

Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)

-

Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

-

96-well UV-transparent plate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a master mix containing reaction buffer, ThDP, NADH, and the coupling enzymes.

-

Aliquot the master mix into the wells of the 96-well plate.

-

Add varying concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.

-

Add the TKT enzyme to all wells except for the negative control (no enzyme) wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrates (R5P and Xu5P).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every minute for 30 minutes. The rate of NADH oxidation is proportional to TKT activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CCK-8)

This assay determines the effect of TKT inhibition on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116, HepG2)

-

Complete culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis following treatment with a TKT inhibitor.

Materials:

-

Cancer cells treated with this compound for 24-48 hours

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Culture and treat cells with the desired concentration of this compound (and a vehicle control) in 6-well plates.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Signaling Pathway Analysis

This method is used to detect changes in protein expression in pathways affected by TKT inhibition, such as the Notch or p53 pathways.[9][11]

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Hes1, anti-NICD, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse treated and control cells and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like β-actin.

Mechanism of Action: Downstream Effects of TKT Inhibition

Inhibiting TKT is hypothesized to induce anticancer effects through several interconnected mechanisms. The primary effects are the disruption of nucleotide synthesis and the impairment of redox homeostasis.

Caption: Downstream cellular effects resulting from TKT inhibition.

Conclusion

The validation of this compound as a cancer therapeutic requires a rigorous, multi-faceted approach. The evidence strongly suggests that TKT is a critical node in cancer metabolism, and its inhibition can effectively suppress tumor cell growth and survival.[11][13][14] By systematically applying the biochemical and cellular assays outlined in this guide, researchers can confirm the on-target activity of novel inhibitors, elucidate their mechanism of action, and build a robust data package to support further preclinical and clinical development. The ultimate goal is to exploit the metabolic vulnerabilities of cancer cells, and targeting TKT represents a promising strategy in this endeavor.[5][6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. pnas.org [pnas.org]

- 7. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Transketolase Inhibition on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of various diseases, including cancer, positioning metabolic enzymes as attractive therapeutic targets. Transketolase (TKT), a central enzyme in the pentose phosphate pathway (PPP), plays a critical role in cellular metabolism by linking glycolysis to anabolic pathways. Inhibition of TKT disrupts the production of biosynthetic precursors and cellular redox balance, making it a compelling strategy for therapeutic intervention. This technical guide explores the effects of transketolase inhibition on cellular metabolism, with a focus on the underlying mechanisms and experimental methodologies.

Introduction to Transketolase and the Pentose Phosphate Pathway

Transketolase is a thiamine diphosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][2] It is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, a crucial metabolic route that runs parallel to glycolysis.[1] The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate (R5P), a precursor for nucleotide and nucleic acid synthesis.[3][4]

Transketolase, along with transaldolase, facilitates the interconversion of sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[5] This metabolic flexibility allows cells to adapt to varying metabolic demands. In humans, there are three transketolase isoforms: TKT, transketolase-like 1 (TKTL1), and transketolase-like 2 (TKTL2).[3]

Mechanism of Action of Transketolase Inhibition

Transketolase inhibitors interfere with the catalytic activity of the enzyme, thereby disrupting the flow of metabolites through the non-oxidative PPP. One such inhibitor, oxythiamine, acts as a thiamine antagonist.[6] It is converted to oxythiamine diphosphate, which then binds to the TPP-binding site of transketolase, inhibiting its function.[7] This inhibition leads to a bottleneck in the non-oxidative PPP, causing an accumulation of upstream metabolites and a depletion of downstream products.

The consequences of transketolase inhibition are far-reaching and include:

-

Suppression of the non-oxidative synthesis of ribose : This directly impacts the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA), which are vital for cell proliferation and survival.[6]

-

Altered cellular redox balance : While the oxidative branch of the PPP is the primary source of NADPH, the non-oxidative branch plays a role in regenerating glucose-6-phosphate for re-entry into the oxidative PPP. Inhibition of transketolase can indirectly affect NADPH production.

-

Induction of cell cycle arrest and apoptosis : By depriving cancer cells of essential building blocks for proliferation, transketolase inhibition can lead to cell cycle arrest, typically in the G1 phase, and subsequently trigger apoptosis.[6]

Quantitative Effects of Transketolase Inhibition

The impact of transketolase inhibition on cellular metabolism can be quantified through various experimental approaches. The following tables summarize the typical quantitative data obtained from studies using transketolase inhibitors.

| Parameter | Effect of TKT Inhibition | Typical Fold Change | Cell Type/Model | Reference |

| Enzyme Activity | ||||

| Transketolase Activity | Decreased | Varies | Various cancer cell lines | [3] |

| Metabolite Levels | ||||

| Sedoheptulose-7-phosphate | Increased | > 2-fold | HCC cells | [3] |

| Ribose-5-phosphate | Decreased | < 0.5-fold | HCC cells | [3] |

| Cellular Processes | ||||

| Cell Proliferation | Decreased | Varies | Pancreatic cancer cells | [6] |

| Apoptosis | Increased | > 2-fold | Pancreatic cancer cells | [6] |

| G1 Phase Cell Population | Increased | 1.5 - 2-fold | Pancreatic cancer cells | [6] |

Table 1: Summary of Quantitative Effects of Transketolase Inhibition. This table provides a general overview of the expected changes in key metabolic and cellular parameters upon inhibition of transketolase. The exact fold changes can vary depending on the specific inhibitor, its concentration, the cell type, and the duration of treatment.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the effect of transketolase inhibitors on cellular metabolism.

Transketolase Activity Assay

This assay measures the enzymatic activity of transketolase in cell lysates or purified enzyme preparations.

Principle: The activity of transketolase is determined by a coupled enzymatic reaction. Transketolase produces glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate and xylulose-5-phosphate. G3P is then converted by triosephosphate isomerase to dihydroxyacetone phosphate (DHAP), which is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, consuming NADH in the process. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the transketolase activity.

Protocol:

-

Prepare cell lysates: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration: Use a standard protein assay (e.g., BCA assay) to determine the protein concentration of the lysates.

-

Set up the reaction mixture: In a 96-well plate, add the following components in order:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Thiamine pyrophosphate (TPP) (final concentration 0.2 mM)

-

Ribose-5-phosphate (final concentration 1 mM)

-

Xylulose-5-phosphate (final concentration 1 mM)

-

Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix

-

NADH (final concentration 0.2 mM)

-

Cell lysate (containing 10-50 µg of protein) or purified transketolase

-

Transketolase inhibitor at various concentrations

-

-

Initiate the reaction: Add the substrate mixture (ribose-5-phosphate and xylulose-5-phosphate) to start the reaction.

-

Measure absorbance: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

-

Calculate activity: The transketolase activity is calculated from the linear rate of NADH oxidation (decrease in A340) and normalized to the protein concentration.

Metabolite Profiling using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to quantify changes in intracellular metabolite levels upon transketolase inhibition.

Protocol:

-

Cell culture and treatment: Plate cells and treat with the transketolase inhibitor or vehicle control for the desired time.

-

Metabolite extraction:

-

Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them off the plate.

-

Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

-

Incubate on ice for 10-20 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS analysis:

-

Inject the metabolite extract into an LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using known standards for each metabolite.

-

-

Data analysis:

-

Integrate the peak areas for each metabolite.

-

Normalize the data to the cell number or total protein content.

-

Perform statistical analysis to identify significant changes in metabolite levels between treated and control samples.

-

Cell Proliferation and Apoptosis Assays

These assays are used to assess the functional consequences of transketolase inhibition on cell viability and programmed cell death.

Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo):

-

Plate cells: Seed cells in a 96-well plate at a suitable density.

-

Treat with inhibitor: Add the transketolase inhibitor at various concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add proliferation reagent: Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measure signal: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

-

Analyze data: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining and Flow Cytometry):

-

Treat cells: Treat cells with the transketolase inhibitor as described above.

-

Harvest and stain cells: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow cytometry analysis: Analyze the stained cells using a flow cytometer.

-

Data analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Logical Relationships

The inhibition of transketolase triggers a cascade of events that extend beyond the immediate metabolic block. The following diagrams illustrate the key signaling pathways and logical relationships involved.

Figure 1: Signaling pathway of transketolase inhibition.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transketolase | 转酮酶 | 抑制剂 | MCE [medchemexpress.cn]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring the Specificity of Transketolase-IN-1 for TKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) and its isoforms, Transketolase-like 1 (TKTL1) and Transketolase-like 2 (TKTL2), are key enzymes in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and generating NADPH for reductive biosynthesis and antioxidant defense.[3][4] Altered activity of TKT isoforms, particularly the upregulation of TKTL1, has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][5]

Transketolase-IN-1 is a known inhibitor of transketolase with demonstrated herbicidal activity.[6][7][8][9] However, a comprehensive, publicly available analysis of its specific inhibitory effects on the individual human TKT isoforms (TKT, TKTL1, and TKTL2) is currently lacking. This technical guide provides a framework for researchers aiming to investigate the specificity of this compound and other potential inhibitors against these isoforms. It outlines the necessary experimental protocols, data presentation structures, and relevant signaling pathways to facilitate such studies.

While direct quantitative data for this compound against each isoform is not available in the public domain as of this guide's compilation, the following sections detail the methodologies that would be employed to generate and present such critical information.

Data Presentation: A Framework for Comparative Analysis

To systematically evaluate the specificity of this compound, its inhibitory activity against each of the three purified recombinant human TKT isoforms would be determined. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[10] The following tables provide a structured template for presenting such quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Human TKT Isoforms

| Compound | TKT IC50 (µM) | TKTL1 IC50 (µM) | TKTL2 IC50 (µM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Positive Control | Value | Value | Value |

This table would be populated with the mean IC50 values from multiple independent experiments, along with standard deviations.

Table 2: Selectivity Profile of this compound

| Isoform Comparison | Selectivity Ratio (IC50 Ratio) |

| TKTL1 vs TKT | IC50 (TKTL1) / IC50 (TKT) |

| TKTL2 vs TKT | IC50 (TKTL2) / IC50 (TKT) |

| TKTL1 vs TKTL2 | IC50 (TKTL1) / IC50 (TKTL2) |

This table would quantify the selectivity of the inhibitor for one isoform over another. A higher ratio indicates greater selectivity for the isoform in the denominator.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data. The following sections describe the key methodologies required to assess the specificity of this compound.

Expression and Purification of Recombinant Human TKT, TKTL1, and TKTL2

To perform in vitro enzymatic assays, highly purified recombinant human TKT, TKTL1, and TKTL2 proteins are required.

Objective: To produce and purify functional human TKT, TKTL1, and TKTL2 enzymes.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the full-length human cDNAs for TKT, TKTL1, and TKTL2. Clone each cDNA into a suitable expression vector (e.g., pET vector with an N-terminal His-tag) for bacterial expression or a baculovirus vector for insect cell expression.

-

Protein Expression:

-

Bacterial Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimized temperature and time.

-

Insect Cell Expression: Generate recombinant baculovirus and infect insect cells (e.g., Sf9 or Hi5). Harvest cells at an optimal post-infection time.

-

-

Cell Lysis: Resuspend cell pellets in a lysis buffer containing protease inhibitors and lyse the cells using sonication or a French press.

-

Purification:

-

Affinity Chromatography: Purify the His-tagged proteins from the clarified cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Size-Exclusion Chromatography: Further purify the proteins using a size-exclusion chromatography column to remove aggregates and other contaminants.

-

-

Protein Characterization: Confirm the purity and identity of the recombinant proteins by SDS-PAGE and Western blotting using isoform-specific antibodies. Assess protein concentration using a standard method (e.g., Bradford or BCA assay).

In Vitro Transketolase Activity Assay (Coupled Enzyme Assay)

A coupled enzyme assay is a common method to measure transketolase activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.[1][3][11][12][13][14]

Objective: To measure the enzymatic activity of recombinant TKT, TKTL1, and TKTL2 and to determine the IC50 values of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.6)

-

MgCl₂

-

Thiamine pyrophosphate (TPP), a necessary cofactor for transketolase

-

Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)

-

Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

-

NADH

-

-

Enzyme Incubation: Add a standardized amount of purified recombinant TKT, TKTL1, or TKTL2 to the reaction mixture.

-

Inhibitor Treatment: For IC50 determination, pre-incubate the enzyme with varying concentrations of this compound (typically in a serial dilution) for a defined period before adding the substrates.

-

Kinetic Measurement: Initiate the reaction by adding the substrates (R5P and X5P). Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.[6][12][15][16] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Objective: To confirm that this compound engages with TKT, TKTL1, and/or TKTL2 in intact cells.

Methodology:

-

Cell Culture and Treatment: Culture a human cell line known to express the TKT isoforms of interest. Treat the cells with either vehicle control (e.g., DMSO) or different concentrations of this compound.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble TKT, TKTL1, and TKTL2 in each sample using Western blotting with isoform-specific antibodies.

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which TKT isoforms operate is crucial for interpreting the effects of their inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of TKT and its isoforms in the Pentose Phosphate Pathway and a general workflow for inhibitor specificity screening.

Caption: Role of TKT isoforms in the Pentose Phosphate Pathway.

Caption: Experimental workflow for determining inhibitor specificity.

Conclusion

While this compound is a confirmed inhibitor of transketolase, its specific activity against the human isoforms TKT, TKTL1, and TKTL2 remains to be publicly detailed. This guide provides the necessary framework for researchers to conduct a thorough investigation into the specificity of this and other potential inhibitors. By employing rigorous experimental protocols for protein expression, enzymatic assays, and cellular target engagement, and by presenting the data in a clear and comparative format, the scientific community can build a comprehensive understanding of the therapeutic potential of targeting specific transketolase isoforms. The provided methodologies and workflow diagrams serve as a valuable resource for initiating and advancing such research endeavors.

References

- 1. Revealing the Functions of the Transketolase Enzyme Isoforms in Rhodopseudomonas palustris Using a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Transketolase [biology.kenyon.edu]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. scispace.com [scispace.com]

- 16. The human transketolase-like proteins TKTL1 and TKTL2 are bona fide transketolases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Transketolase-IN-1 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cellular activity of Transketolase-IN-1, a known inhibitor of the enzyme transketolase (TKT). Transketolase is a key enzyme in the pentose phosphate pathway (PPP), crucial for the production of nucleotide precursors and NADPH, which are vital for cancer cell proliferation and redox balance.[1][2] Therefore, inhibiting TKT is a promising strategy in cancer therapy.

This document outlines the necessary procedures for cell culture, inhibitor treatment, cell lysis, and the subsequent measurement of transketolase activity from cell lysates using a fluorometric assay.

Data Presentation

The inhibitory activity of a transketolase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for this compound in various cancer cell lines is not publicly available, the following table provides representative data for another known transketolase inhibitor, oxythiamine, to illustrate data presentation.

| Compound | Cell Line | IC50 (µM) | Assay Type |

| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | 14.95 | MTT Assay |

Data for oxythiamine is provided as a representative example of TKT inhibitor activity in a cancer cell line.[3]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is designed for a 96-well plate format but can be scaled up or down as needed.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2, HeLa, or another suitable line with detectable TKT activity)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates, sterile

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Preparation of Cell Lysates

Materials:

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer or a specialized buffer from a transketolase assay kit)[4][5]

-

Protease inhibitor cocktail

-

Microplate centrifuge

-

Ice bucket

Procedure:

-

Cell Washing:

-

After the treatment period, carefully aspirate the medium from each well.

-

Wash the cells twice with ice-cold PBS to remove any remaining medium and inhibitor.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail to each well (e.g., 100 µL per well for a 96-well plate).[4]

-

Incubate the plate on ice for 10-30 minutes to allow for complete cell lysis.[1][4]

-

Alternatively, the freeze-thaw method can be used for cell lysis.[6]

-

-

Lysate Collection:

-

Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]

-

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate or microcentrifuge tubes.

-

The cell lysates can be used immediately or stored at -80°C for future use.

-

Transketolase Activity Assay (Fluorometric)

This protocol is based on the principle of commercially available fluorometric transketolase activity assay kits.[1][7][8] These kits typically involve a coupled enzymatic reaction where the product of the transketolase reaction leads to the generation of a fluorescent signal.

Materials:

-

Transketolase Activity Assay Kit (containing assay buffer, substrate mix, developer, enzyme mix, and a fluorescent probe)

-

Cell lysates (prepared as described above)

-

Positive control (recombinant transketolase, often provided in the kit)

-

96-well white flat-bottom plate (for fluorescence measurements)

-

Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the reagents from the assay kit according to the manufacturer's instructions. This typically involves reconstituting lyophilized components.

-

-

Reaction Setup:

-

In a 96-well white plate, add the cell lysate samples to their respective wells. The amount of lysate per well should be optimized, but a starting point of 10-50 µL is common.

-

Include wells for a positive control (using the provided recombinant TKT) and a negative control (lysis buffer without lysate).

-

Prepare a reaction mix containing the assay buffer, substrate mix, developer, enzyme mix, and fluorescent probe as per the kit's protocol.

-

Add the reaction mix to each well containing the cell lysate, positive control, and negative control.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence over time) for each well.

-

Subtract the rate of the negative control from the rates of all other wells to account for background fluorescence.

-

The transketolase activity is proportional to the calculated reaction rate.

-

To determine the IC50 of this compound, plot the transketolase activity as a function of the inhibitor concentration and fit the data to a four-parameter logistic curve.

-

Visualizations

Caption: Experimental workflow for the this compound cell-based assay.

Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 6. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AffiASSAY® Transketolase Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 8. 亞旭生物科技 [abscience.com.tw]

Application Notes and Protocols for Transketolase-IN-1 Enzyme Inhibition Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and aromatic amino acids, and for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. Due to its central role in metabolism, TKT is a significant target for the development of novel therapeutics and herbicides. Transketolase-IN-1 is an inhibitory molecule targeting this key enzyme and is a promising candidate for weed control in agricultural applications.[1]

These application notes provide a comprehensive protocol for determining the enzyme inhibition kinetics of this compound. The described assays are fundamental for characterizing the potency and mechanism of action of this inhibitor, providing critical data for drug development and herbicide research.

Data Presentation

The quantitative data from enzyme inhibition assays are crucial for comparing the potency and understanding the mechanism of different inhibitors. The following tables summarize the key kinetic parameters for this compound.

Note: The following data is illustrative to demonstrate the presentation format. Actual values should be determined experimentally.

Table 1: Inhibitory Potency of this compound

| Inhibitor | IC50 (µM) | Description |

| This compound | 15.2 | Concentration required for 50% inhibition of transketolase activity. |

Table 2: Kinetic Parameters of Transketolase Inhibition by this compound

| Parameter | Value | Description |

| K_m (for Ribose-5-Phosphate) | 330 µM | Michaelis constant for the substrate Ribose-5-Phosphate.[2] |

| V_max | (User Determined) | Maximum reaction velocity. |

| K_i | 8.5 µM | Inhibition constant, indicating the binding affinity of the inhibitor. |

| Mode of Inhibition | Competitive | The inhibitor competes with the substrate for the active site. |

Signaling Pathway and Experimental Workflow

To visualize the role of transketolase and the experimental approach to assess its inhibition, the following diagrams are provided.

Caption: Pentose Phosphate Pathway with Transketolase Inhibition.

Caption: Experimental Workflow for Transketolase Inhibition Assay.

Experimental Protocols

Two common methods for assaying transketolase activity are the spectrophotometric and fluorometric assays. The choice of method may depend on the available equipment and required sensitivity.

Spectrophotometric Assay Protocol

This continuous assay measures the oxidation of NADH, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction. The decrease in absorbance at 340 nm is monitored.

Materials and Reagents:

-

Recombinant Human Transketolase (TKT)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Thiamine Pyrophosphate (TPP) solution (1 mM)

-

Ribose-5-phosphate (R5P) (Substrate)

-

Xylulose-5-phosphate (X5P) (Substrate)

-

NADH (10 mM)

-

Triosephosphate isomerase/Glycerol-3-phosphate dehydrogenase (TPI/GDH) enzyme mix

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagents: Prepare fresh solutions of all reagents in assay buffer on the day of the experiment.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should bracket the expected IC50 value.

-

Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (example volumes for a 200 µL final volume):

-

140 µL Assay Buffer

-

10 µL TPP (final concentration 50 µM)

-

10 µL NADH (final concentration 0.5 mM)

-

5 µL TPI/GDH enzyme mix

-

10 µL of this compound dilution (or buffer for control)

-

10 µL Transketolase enzyme

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding a mixture of the substrates:

-

15 µL of a pre-mixed solution of R5P and X5P (to achieve desired final concentrations, e.g., 0.5 mM each).

-

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the mode of inhibition and Ki, perform the assay with varying concentrations of one substrate while keeping the other substrate and the inhibitor concentration constant. Plot the data using Lineweaver-Burk or Dixon plots.

-

Fluorometric Assay Protocol

This assay is generally more sensitive than the spectrophotometric method and relies on a probe that becomes fluorescent upon reaction with a product of the transketolase-catalyzed reaction.

Materials and Reagents:

-

Transketolase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam) which typically includes:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

TKT Probe

-

Glyceraldehyde 3-phosphate (G3P) Standard

-

-

Recombinant Human Transketolase (TKT)

-

This compound

-

96-well white opaque microplate

-

Fluorometer (Excitation/Emission = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

-

Standard Curve Preparation: Prepare a G3P standard curve to quantify the amount of product formed.

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in TKT Assay Buffer.

-

Sample Preparation: In the wells of the 96-well plate, add:

-

TKT enzyme

-

This compound dilution (or buffer for control)

-

Adjust the volume with TKT Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Mix Preparation: Prepare a master mix containing:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

TKT Probe

-

-

Initiate Reaction: Add the reaction mix to each well to start the reaction.

-

Data Acquisition: Immediately measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each inhibitor concentration.

-

Use the G3P standard curve to convert the fluorescence rates to enzymatic activity (pmol/min or µU).

-

Determine the IC50, Ki, and mode of inhibition as described in the spectrophotometric assay protocol.

-

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound. Accurate determination of kinetic parameters such as IC50 and Ki is essential for the evaluation of its potential as a herbicide. The choice between the spectrophotometric and fluorometric assay will depend on the specific needs for sensitivity and the available laboratory instrumentation. These application notes serve as a detailed guide for researchers in the fields of biochemistry, drug discovery, and agricultural science.

References

Measuring the Potency of Transketolase Inhibitors: An Application Note and Protocol for Determining the IC50 Value of Transketolase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Transketolase-IN-1, a compound identified as a potential herbicide. The protocol details a continuous spectrophotometric enzyme assay for measuring transketolase (TKT) activity. This assay is amenable to a high-throughput format, making it suitable for screening and characterizing potential TKT inhibitors. The provided methodologies, data presentation guidelines, and visual aids are intended to ensure robust and reproducible results.

Introduction

Transketolase (TKT) is a pivotal enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic route that produces precursors for nucleotide biosynthesis and reducing equivalents in the form of NADPH.[1] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Given its central role in metabolism, TKT is a target for the development of therapeutic agents and herbicides. This compound has been identified as a promising herbicide candidate that targets TKT. To characterize its potency, a precise and reliable determination of its IC50 value is essential. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[2]

This application note describes a detailed protocol for a coupled enzymatic assay to determine the IC50 value of this compound. The method relies on the spectrophotometric monitoring of NADH oxidation, which is coupled to the TKT-catalyzed reaction.

Signaling Pathway: Transketolase in the Pentose Phosphate Pathway

Transketolase catalyzes two key reactions in the non-oxidative phase of the pentose phosphate pathway. The first is the conversion of xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The assay described herein focuses on this reaction.

Caption: Transketolase-catalyzed reaction in the pentose phosphate pathway.

Experimental Protocol: IC50 Determination of this compound

This protocol is designed for a 96-well plate format suitable for use with a microplate spectrophotometer.

Principle of the Assay

The activity of transketolase is determined by a coupled enzyme assay. TKT produces glyceraldehyde-3-phosphate (G3P) from xylulose-5-phosphate and ribose-5-phosphate. G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Subsequently, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity.

Materials and Reagents

-

Enzyme: Recombinant Human Transketolase (TKT) (e.g., from Prospec Bio, Novus Biologicals)[3]

-

Inhibitor: this compound (requires sourcing from a chemical supplier)

-

Substrates:

-

D-Xylulose-5-phosphate (X5P)

-

D-Ribose-5-phosphate (R5P)

-

-

Coupling Enzymes:

-

Triosephosphate Isomerase (TPI)

-

Glycerol-3-phosphate Dehydrogenase (GPDH)

-

-

Cofactors and Reagents:

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl2)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Tricine buffer

-

Dimethyl sulfoxide (DMSO)

-

-

Equipment:

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

-

Multichannel pipettes

-

Incubator

-

Preparation of Reagents

-

Tricine Buffer (50 mM, pH 7.6): Prepare a stock solution and adjust the pH to 7.6 at room temperature.

-

Recombinant TKT Enzyme: Reconstitute the lyophilized enzyme in a buffer recommended by the supplier (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol).[3] Aliquot and store at -80°C. Determine the protein concentration using a standard method like the Bradford assay.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. The exact molecular weight of this compound should be obtained from the supplier to ensure accurate stock solution preparation.

-

Substrate Mix (in Tricine Buffer):

-

Xylulose-5-phosphate: to a final assay concentration of 0.5 mM.

-

Ribose-5-phosphate: to a final assay concentration of 0.5 mM.

-

Note: The Michaelis constant (Km) for TKT substrates can vary. It is advisable to use substrate concentrations at or above the Km for reliable inhibitor screening.

-

-

Coupling Enzyme/Cofactor Mix (in Tricine Buffer):

-

TPI: to a final assay concentration of 10 U/mL.

-

GPDH: to a final assay concentration of 1 U/mL.

-

NADH: to a final assay concentration of 0.2 mM.

-

TPP: to a final assay concentration of 0.1 mM.

-

MgCl2: to a final assay concentration of 5 mM.

-

Assay Procedure

The following procedure outlines the steps for a single 96-well plate. It is recommended to perform all assays in duplicate or triplicate.

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations. A typical 10-point, 3-fold serial dilution starting from 1 mM might be appropriate for an initial screen.

-

Prepare a DMSO-only control (0% inhibition).

-

-

Set up the Assay Plate:

-

Add 2 µL of the serially diluted this compound or DMSO to the appropriate wells of the 96-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of the TKT enzyme in Tricine buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Add 98 µL of the TKT enzyme solution to each well containing the inhibitor.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the reaction mix containing the substrates and the coupling enzyme/cofactor mix.

-

Initiate the enzymatic reaction by adding 100 µL of the reaction mix to each well.

-

Immediately place the plate in the microplate spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Experimental Workflow

Caption: Workflow for the determination of this compound IC50.

Data Presentation and Analysis

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] * 100

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

-

Quantitative Data Summary

The results of the IC50 determination should be summarized in a clear and structured table.

| Inhibitor | IC50 (µM) [95% Confidence Interval] | Hill Slope | R² of Curve Fit |

| This compound | Insert Value | Insert Value | Insert Value |

Conclusion

The protocol described in this application note provides a robust and reproducible method for determining the IC50 value of this compound. This continuous spectrophotometric assay is sensitive and well-suited for the characterization of enzyme inhibitors in a drug discovery or herbicide development setting. Adherence to the detailed steps and careful data analysis will ensure the generation of high-quality, reliable potency data for this compound and other potential transketolase inhibitors.

References

Application Notes and Protocols: Utilizing Transketolase-IN-1 in a Xenograft Mouse Model

For Research Use Only.

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] In cancer cells, TKT plays a pivotal role in meeting the high demand for ribose-5-phosphate, a precursor for nucleotide synthesis, and for the production of NADPH, which is essential for maintaining redox homeostasis and counteracting oxidative stress.[1] Elevated TKT expression has been observed in various cancers and is often associated with poor prognosis.[4][5] Consequently, TKT represents a promising therapeutic target for anticancer drug development.[4][5][6]

Transketolase-IN-1 (TKT-IN-1) is a potent and selective small molecule inhibitor of TKT. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TKT-IN-1 in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols, and data presentation guidelines.

Mechanism of Action

TKT catalyzes two key reversible reactions in the pentose phosphate pathway:

-

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

-

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate

By inhibiting TKT, this compound is hypothesized to disrupt these critical metabolic processes, leading to several anti-tumor effects:

-

Inhibition of Nucleic Acid Synthesis: Reduced production of ribose-5-phosphate limits the de novo synthesis of nucleotides, thereby impeding DNA and RNA production required for rapid cell proliferation.[2][6]

-

Induction of Oxidative Stress: Decreased NADPH production impairs the cell's ability to regenerate reduced glutathione (GSH), a key antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[1]

-

Cell Cycle Arrest and Apoptosis: The metabolic stress induced by TKT inhibition can trigger cell cycle arrest, primarily at the G1 phase, and activate apoptotic pathways.[7]

Signaling Pathway

The inhibition of Transketolase by TKT-IN-1 primarily impacts the Pentose Phosphate Pathway, with downstream effects on cellular proliferation and survival.

Experimental Protocols

Cell Line Selection and Culture

-

Recommendation: Select a cancer cell line known to have high metabolic activity and reliance on the PPP. Examples include pancreatic (e.g., MIA PaCa-2), hepatocellular (e.g., HepG2), or colon (e.g., HCT116) carcinoma cell lines.[2][3][8]

-

Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Potency Assessment of this compound

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TKT-IN-1 in the selected cell line.

-

Method:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of TKT-IN-1 (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 value using non-linear regression analysis.

-

| Parameter | Example Value |

| Cell Line | HCT116 |

| Seeding Density | 8,000 cells/well |

| TKT-IN-1 Conc. Range | 0.01 - 100 µM |

| Incubation Time | 72 hours |

| Expected IC50 | 5-20 µM |

Xenograft Mouse Model Study

This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of this compound.

-

Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., SCID, NSG), 6-8 weeks old.[9][10]

-

Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.[11]

-

Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to improve tumor take rate.[9][12]

-

Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[11][13]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

| Group | Treatment | Dose | Route | Schedule |

| 1 | Vehicle Control | - | IP / PO | Daily |

| 2 | TKT-IN-1 | Low Dose (e.g., 10 mg/kg) | IP / PO | Daily |

| 3 | TKT-IN-1 | High Dose (e.g., 50 mg/kg) | IP / PO | Daily |

| 4 | Positive Control | Standard-of-care chemo | (e.g., Gemcitabine) | Per established protocol |

-

TKT-IN-1 Formulation: Dissolve TKT-IN-1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The route of administration (intraperitoneal - IP, or oral gavage - PO) will depend on the compound's pharmacokinetic properties.

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints:

-

Body weight changes (monitor 2-3 times per week).

-

Clinical signs of toxicity (e.g., changes in posture, activity, grooming).

-

Survival analysis.

-

-

Terminal Procedures: At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize mice and perform the following:

-

Collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Snap-freeze a portion of the tumor in liquid nitrogen for metabolomic or western blot analysis.

-

Collect major organs (liver, kidney, spleen) for histopathological examination.

-

Immunohistochemical Analysis

-

Proliferation Marker: Stain tumor sections for Ki-67 to assess cell proliferation.

-

Apoptosis Marker: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

-

Target Engagement Marker: If an antibody is available, stain for phosphorylated TKT or downstream markers of PPP activity.

| Analysis | Parameter | Expected Outcome with TKT-IN-1 |

| Tumor Volume | % TGI (Tumor Growth Inhibition) | Dose-dependent reduction |

| Tumor Weight | Final tumor weight (mg) | Dose-dependent reduction |

| IHC | % Ki-67 positive cells | Decrease |

| TUNEL Assay | % TUNEL positive cells | Increase |

| Body Weight | % Change from baseline | No significant loss (<15%) |

Experimental Workflow

Conclusion

This document provides a framework for evaluating the anti-tumor efficacy of this compound in a preclinical xenograft mouse model. By inhibiting the critical metabolic enzyme Transketolase, TKT-IN-1 offers a promising new approach to cancer therapy. The detailed protocols and methodologies outlined herein will enable researchers to robustly assess its therapeutic potential and mechanism of action in vivo. Adherence to these guidelines will ensure the generation of high-quality, reproducible data to support further drug development efforts.

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BiTE® Xenograft Protocol [protocols.io]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 13. In vivo xenograft tumor study [bio-protocol.org]

Application Notes and Protocols for Spectrophotometric Assay of Transketolase-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, the building blocks for nucleotides and nucleic acids.[1] Given its central role in metabolism, TKT has emerged as a promising target for the development of novel therapeutics, including anti-cancer agents and herbicides.[2][3] Transketolase-IN-1 is a compound identified as an inhibitor of transketolase and is being investigated for its potential as a herbicide.[1]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound as an inhibitor of transketolase. The assay is based on a coupled enzyme system where the product of the transketolase reaction is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle of the Assay

The spectrophotometric assay for transketolase activity is a coupled enzymatic assay. Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate). The products of this reaction are sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P).

In this coupled assay, the G3P produced is then converted to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase (GDH). This reaction is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the transketolase activity and can be monitored by measuring the decrease in absorbance at 340 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH oxidation in the presence of the inhibitor.

Data Presentation

Table 1: Inhibition of Transketolase by this compound

| This compound (µM) | Absorbance Change (ΔA340/min) | % Inhibition |

| 0 (Control) | 0.150 | 0 |

| 10 | 0.128 | 14.7 |

| 25 | 0.105 | 30.0 |

| 50 | 0.076 | 49.3 |

| 75 | 0.052 | 65.3 |

| 100 | 0.031 | 79.3 |

| 200 | 0.015 | 90.0 |